molecular formula C22H21N5O2S B2657424 (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1226456-65-0

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2657424
CAS No.: 1226456-65-0
M. Wt: 419.5
InChI Key: HQDDKJMZYAKOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone" features a hybrid structure integrating multiple pharmacologically relevant heterocycles. Its core consists of:

  • A 1H-imidazole ring, methyl-linked to a phenyl group.
  • A piperidine moiety substituted with a 1,3,4-thiadiazole ring bearing a furan-2-yl group.

Imidazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The thiadiazole ring is known for its role in enhancing metabolic stability and binding affinity in drug design, while furan contributes to π-π stacking interactions in target binding . Although direct pharmacological data for this compound is unavailable, its structural motifs align with compounds reported in medicinal chemistry literature.

Properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c28-22(18-5-3-16(4-6-18)14-26-12-9-23-15-26)27-10-7-17(8-11-27)20-24-25-21(30-20)19-2-1-13-29-19/h1-6,9,12-13,15,17H,7-8,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDDKJMZYAKOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a novel synthetic molecule that has garnered interest due to its potential biological activities. This compound incorporates both imidazole and thiadiazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O2C_{21}H_{22}N_{4}O_{2} with a molecular weight of 362.4 g/mol . Its structure features an imidazole ring linked to a phenyl group and a piperidine moiety substituted with a thiadiazole ring. The presence of these functional groups is critical for its biological activity.

PropertyValue
Molecular FormulaC21H22N4O2
Molecular Weight362.4 g/mol
CAS Number1448133-78-5

Anticancer Activity

Research has shown that compounds containing thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have indicated that certain 1,3,4-thiadiazole derivatives can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The introduction of substituents such as piperidine enhances the cytotoxicity against these cell lines.

Case Study:
In a study published by MDPI, derivatives of 1,3,4-thiadiazole demonstrated IC50 values ranging from 8 µM to 51 µM against various cancer cell lines. The structural modifications at the thiadiazole position significantly influenced the anticancer activity, indicating a structure–activity relationship (SAR) that can be exploited for drug development .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been well-documented. The compound under investigation has shown moderate to high inhibitory effects against several bacterial strains due to the presence of the thiadiazole moiety.

Research Findings:
A detailed analysis revealed that modifications at the piperidine ring can enhance antimicrobial activity. For instance, compounds with specific substitutions demonstrated improved efficacy against Gram-positive and Gram-negative bacteria .

Other Biological Activities

Beyond anticancer and antimicrobial effects, compounds similar to the one discussed have been reported to possess additional pharmacological activities:

  • Anti-inflammatory
  • Anticonvulsant
  • Antioxidant

These activities are attributed to the diverse functional groups present in the molecule which interact with various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole-Containing Analogues

Example : N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine ()

  • Key Differences : Lacks the thiadiazole and piperidine moieties, reducing structural complexity compared to the target compound.

Example : Benzoimidazole-piperazine derivatives ()

  • Structural Similarities: Feature imidazole (or benzoimidazole) linked to piperazine via a carbonyl group, mirroring the target’s piperidine-methanone scaffold.
  • Synthesis : Utilizes nucleophilic substitution and coupling reactions, suggesting analogous routes for the target compound’s assembly .

Thiadiazole-Containing Analogues

Example : 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one ()

  • Structural Similarities: Shares the 1,3,4-thiadiazole ring, known for enhancing antibacterial and antifungal activity.
  • Key Differences : Replaces the furan substituent with fluorophenyl and methoxyphenyl groups, altering electronic properties and target selectivity .

Piperidine/Piperazine-Based Analogues

Example: 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone ()

  • Structural Similarities: Combines imidazole with a piperazine-carbonyl scaffold, akin to the target’s piperidine-methanone core.
  • Synthesis : Employs amide coupling and nucleophilic substitution, methods relevant to the target’s piperidine-thiadiazole junction .

Comparative Analysis Table

Compound Class Example Compound Structural Overlaps Synthesis Methods Potential Bioactivities Reference
Imidazole Derivatives N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Imidazole, aromatic rings SNAr reaction Fluorescent, anticancer
Thiadiazole Derivatives 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,3,4-Thiadiazole core Cyclocondensation Antimicrobial
Piperidine/Piperazine Hybrids (4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone Piperazine-carbonyl, imidazole Nucleophilic substitution Undisclosed (structural drug-like)

Q & A

Q. What advanced techniques resolve crystallographic ambiguity in the methanone linkage?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) confirms bond angles and torsional strain. For poorly crystallizing samples, use powder XRD paired with Rietveld refinement to model the methanone geometry .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in NMR data between synthetic batches?

  • Methodological Answer : Trace impurities (e.g., unreacted starting materials) may cause shifting. Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate pure batches. Re-run NMR with higher field strength (600 MHz vs. 400 MHz) to resolve overlapping peaks .

Q. Why might biological activity vary in cell-based vs. cell-free assays?

  • Methodological Answer : In cell-free tubulin polymerization assays, the compound may directly inhibit microtubule assembly. However, in cell-based assays, poor membrane penetration (logP < 3) or efflux by P-glycoprotein could reduce efficacy. Measure cellular accumulation via LC-MS/MS to correlate intracellular concentration with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.